TDIQ (hydrochloride)
Overview
Description
TDIQ (also known as 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline or MDTHIQ) is a drug used in scientific research, which has anxiolytic and anorectic effects in animals .
Synthesis Analysis
TDIQ (hydrochloride) is an analytical reference standard that is classified as a phenylalkylamine. It is related in structure to amphetamines but does not appear to affect locomotor activity . It is a partial agonist of α 2A -, α 2B -, and α 2C -adrenergic receptors .Molecular Structure Analysis
The formal name of TDIQ (hydrochloride) is 5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline, monohydrochloride. Its molecular formula is C10H11NO2 • HCl and its formula weight is 213.7 . The SMILES representation of the molecule isC1(CCNC2)=C2C=C(OCO3)C3=C1.Cl
.
Scientific Research Applications
Stimulus Properties
TDIQ, or 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline, is a phenylalkylamine with unique stimulus properties. It's distinct from stimulants like amphetamine and hallucinogens like MDMA in its effects. In animal models, TDIQ has been used as a discriminative stimulus, providing insights into its unique pharmacological profile. It's suggested that TDIQ and its derivatives could represent a novel class of phenylalkylamines with unique stimulus properties, potentially related to alpha2-adrenergic mechanisms (Glennon, Young, & Rangisetty, 2002).
Anxiolytic-Like Activity
TDIQ exhibits anxiolytic-like activity in animal models. In a marble-burying assay, TDIQ showed anxiolytic-like behavior, with a wide separation between doses producing anxiolytic effects and those causing side effects. This suggests TDIQ as a potential lead for treating certain forms of anxiety (Young, Batkai, Dukat, & Glennon, 2006).
Appetite Suppression
TDIQ has been studied for its effects on feeding behavior. It inhibits the consumption of "snacks" in mice, indicating potential as an appetite suppressant. This effect is differentiated from other appetite suppressants like fenfluramine, suggesting TDIQ as a novel chemical entity for potentially treating obesity (Young et al., 2006).
Therapeutic Potential
TDIQ's therapeutic potential is highlighted by its unique pharmacological profile. It could serve as a structural template for discovering new agents selective for alpha2-adrenergic receptors. Its favorable ratio of therapeutic-like effects (e.g., anxiolytic, treatment adjunct for cocaine abuse, appetite suppression) to side effect-like activities (e.g., behavioral impairment, drug abuse, adverse cardiovascular effect) makes it a promising candidate for further research (Young, 2007).
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJLHSBHORQYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=C(C=C21)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933985 | |
Record name | 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TDIQ (hydrochloride) | |
CAS RN |
15052-05-8 | |
Record name | 1,3-Dioxolo[4,5-g]isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15052-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC112981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TDIQ (HYDROCHLORIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NE2TM9ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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